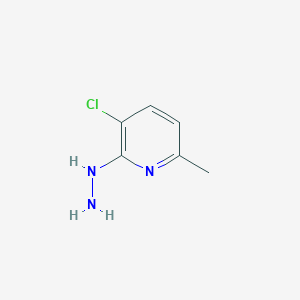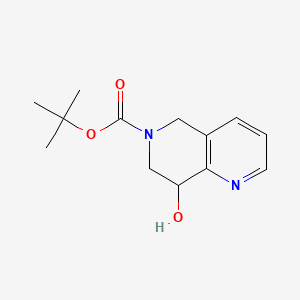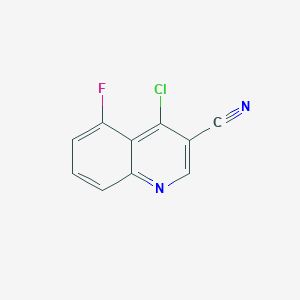
4-Chloro-5-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the fourth position, a fluorine atom at the fifth position, and a cyano group at the third position on the quinoline ring. The molecular formula for this compound is C10H4ClFN2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl 2-cyano-3,3-difluoropropanoate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of 4-amino-5-fluoroquinoline-3-carbonitrile.
Electrophilic Substitution: Formation of brominated or nitrated derivatives of the quinoline ring.
Reduction: Formation of 4-chloro-5-fluoroquinoline-3-amine.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of the cyano group enhances its binding affinity to these enzymes, making it a potent antibacterial agent .
Comparación Con Compuestos Similares
4-Chloroquinoline-3-carbonitrile: Lacks the fluorine atom at the fifth position.
5-Fluoroquinoline-3-carbonitrile: Lacks the chlorine atom at the fourth position.
4-Chloro-5-fluoroquinoline: Lacks the cyano group at the third position.
Uniqueness: 4-Chloro-5-fluoroquinoline-3-carbonitrile is unique due to the combined presence of chlorine, fluorine, and cyano groups on the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H4ClFN2 |
|---|---|
Peso molecular |
206.60 g/mol |
Nombre IUPAC |
4-chloro-5-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H |
Clave InChI |
ANFYWBZVORWYEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C(=C1)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


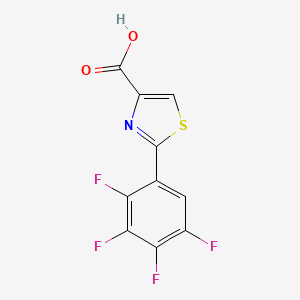


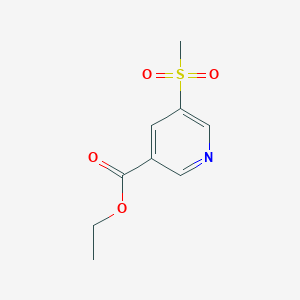
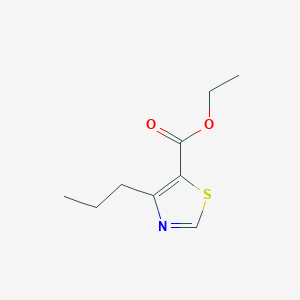

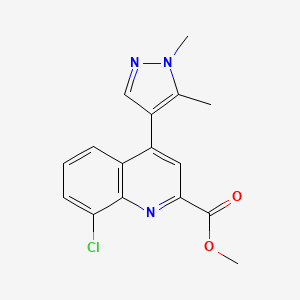
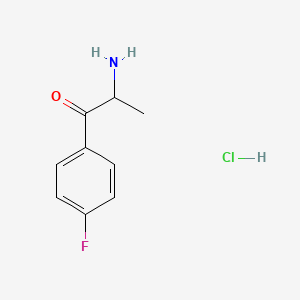
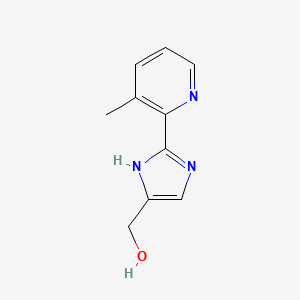
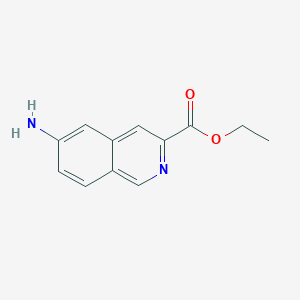
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

